molecular formula C12H24O B1234338 (E)-dodec-7-en-1-ol

(E)-dodec-7-en-1-ol

Cat. No.: B1234338
M. Wt: 184.32 g/mol
InChI Key: WWDOVTHLTQFGOZ-AATRIKPKSA-N
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Chemical Reactions Analysis

Types of Reactions: (E)-dodec-7-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: PCC, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: Various halogenating agents

Major Products Formed:

    Oxidation: 7-Dodecenal

    Reduction: 7-Dodecene

    Substitution: Halogenated derivatives

Comparison with Similar Compounds

  • cis-(E)-dodec-7-en-1-ol
  • (E)-(E)-dodec-7-en-1-ol
  • (E)-dodec-7-en-1-ol acetate

Comparison: this compound is unique due to its specific double bond position and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity. Its stereoisomers, such as cis-(E)-dodec-7-en-1-ol and (E)-(E)-dodec-7-en-1-ol, differ in the spatial arrangement of atoms around the double bond, leading to variations in their physical and chemical properties .

Properties

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

(E)-dodec-7-en-1-ol

InChI

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-6,13H,2-4,7-12H2,1H3/b6-5+

InChI Key

WWDOVTHLTQFGOZ-AATRIKPKSA-N

Isomeric SMILES

CCCC/C=C/CCCCCCO

SMILES

CCCCC=CCCCCCCO

Canonical SMILES

CCCCC=CCCCCCCO

Synonyms

7-dodecen-1-ol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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